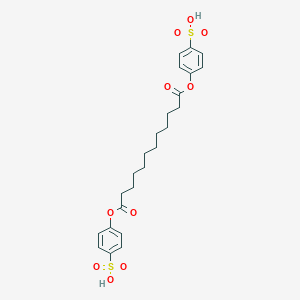
4,4'-(Dodecanedioylbis(oxy))dibenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a dodecanedioyl group linked to two benzenesulfonic acid moieties through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid typically involves the esterification of dodecanedioic acid with 4-hydroxybenzenesulfonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester linkage between the dodecanedioic acid and the hydroxybenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, helps in obtaining a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and as an additive in detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of 4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, potentially disrupting their function. The compound’s surfactant properties also enable it to reduce surface tension, enhancing its ability to interact with and penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the dodecanedioyl linkage.
4,4’-Sulfonyldibenzoic acid: Contains sulfonic acid groups but differs in the overall molecular structure.
Uniqueness
4,4’-(Dodecanedioylbis(oxy))dibenzenesulfonic acid is unique due to its combination of a long aliphatic chain (dodecanedioyl group) and aromatic sulfonic acid groups. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and improved surfactant capabilities, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C24H30O10S2 |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
4-[12-oxo-12-(4-sulfophenoxy)dodecanoyl]oxybenzenesulfonic acid |
InChI |
InChI=1S/C24H30O10S2/c25-23(33-19-11-15-21(16-12-19)35(27,28)29)9-7-5-3-1-2-4-6-8-10-24(26)34-20-13-17-22(18-14-20)36(30,31)32/h11-18H,1-10H2,(H,27,28,29)(H,30,31,32) |
Clé InChI |
PVPHGJOPJIELOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)CCCCCCCCCCC(=O)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















